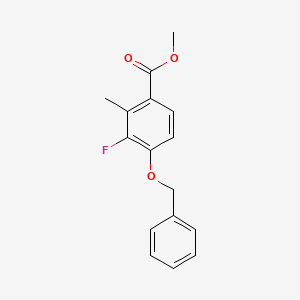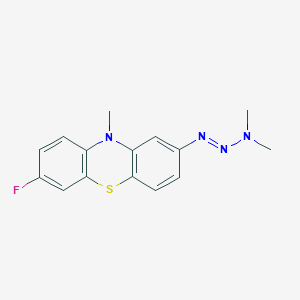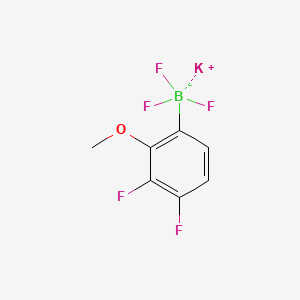
(2R)-3,3-difluoropyrrolidine-2-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3,3-difluoropyrrolidine-2-carboxylic acid;hydrochloride is a fluorinated pyrrolidine derivative. This compound is of interest due to its unique chemical properties, which include the presence of fluorine atoms that can significantly alter its reactivity and biological activity. Fluorinated compounds are often used in pharmaceuticals and agrochemicals due to their enhanced stability and bioavailability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the conversion of an aromatic amine to a fluorinated compound via diazonium salt intermediates . Another method involves the use of selective fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include steps such as fluorination, cyclization, and purification using techniques like crystallization or chromatography. The reaction conditions are carefully controlled to ensure the desired stereochemistry and to minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-3,3-difluoropyrrolidine-2-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction may produce fluorinated amines or alcohols.
Aplicaciones Científicas De Investigación
(2R)-3,3-difluoropyrrolidine-2-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in pharmaceuticals due to its stability and bioavailability.
Mecanismo De Acción
The mechanism of action of (2R)-3,3-difluoropyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 3-fluoropyrrolidine-2-carboxylic acid
- 4-fluoropyrrolidine-2-carboxylic acid
- 3,3-difluoropyrrolidine
Uniqueness
(2R)-3,3-difluoropyrrolidine-2-carboxylic acid;hydrochloride is unique due to its specific stereochemistry and the presence of two fluorine atoms at the 3-position. This configuration can significantly influence its chemical reactivity and biological activity compared to other fluorinated pyrrolidine derivatives .
Propiedades
Fórmula molecular |
C5H8ClF2NO2 |
|---|---|
Peso molecular |
187.57 g/mol |
Nombre IUPAC |
(2R)-3,3-difluoropyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H7F2NO2.ClH/c6-5(7)1-2-8-3(5)4(9)10;/h3,8H,1-2H2,(H,9,10);1H/t3-;/m1./s1 |
Clave InChI |
PMNLCMJBDMOXCF-AENDTGMFSA-N |
SMILES isomérico |
C1CN[C@@H](C1(F)F)C(=O)O.Cl |
SMILES canónico |
C1CNC(C1(F)F)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


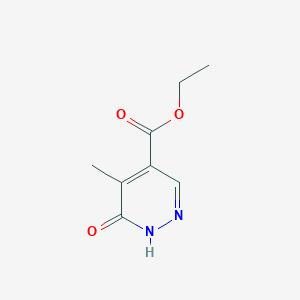
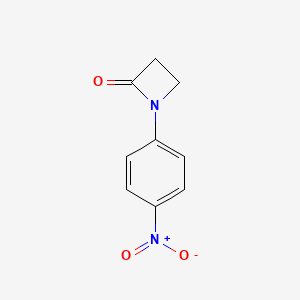
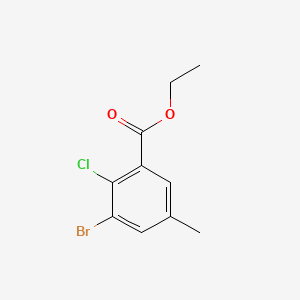
![Diethyl[(3-chloro-4-methylphenyl)amino]propanedioate](/img/structure/B14022633.png)
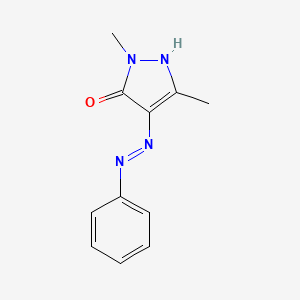

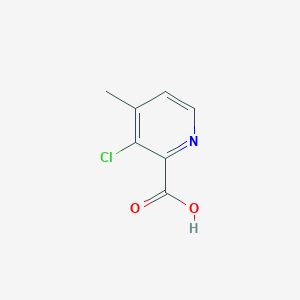

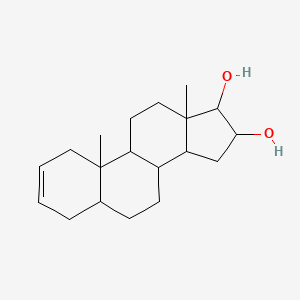
![ethyl 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14022674.png)
